molecular formula C7H6Cl2FN B13006646 (3,4-Dichloro-2-fluorophenyl)methanamine

(3,4-Dichloro-2-fluorophenyl)methanamine

Cat. No.: B13006646
M. Wt: 194.03 g/mol
InChI Key: NRJFPVKUCKIDOD-UHFFFAOYSA-N
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Description

(3,4-Dichloro-2-fluorophenyl)methanamine is an organic compound with the molecular formula C7H6Cl2FN. It is a derivative of benzylamine, where the benzene ring is substituted with two chlorine atoms and one fluorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dichloro-2-fluorophenyl)methanamine typically involves the reaction of 3,4-dichloro-2-fluorobenzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a palladium catalyst .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(3,4-Dichloro-2-fluorophenyl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

(3,4-Dichloro-2-fluorophenyl)methanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (3,4-Dichloro-2-fluorophenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (3-Chloro-2-fluorophenyl)methanamine: Similar structure but with one less chlorine atom.

    (3,5-Dichloro-2-fluorophenyl)methanamine: Similar structure but with chlorine atoms at different positions.

    (2,3-Dichlorophenyl)(4-fluorophenyl)methanamine: Similar structure but with different substitution pattern .

Uniqueness

(3,4-Dichloro-2-fluorophenyl)methanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms on the benzene ring can enhance its stability and alter its interaction with biological targets .

Properties

Molecular Formula

C7H6Cl2FN

Molecular Weight

194.03 g/mol

IUPAC Name

(3,4-dichloro-2-fluorophenyl)methanamine

InChI

InChI=1S/C7H6Cl2FN/c8-5-2-1-4(3-11)7(10)6(5)9/h1-2H,3,11H2

InChI Key

NRJFPVKUCKIDOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CN)F)Cl)Cl

Origin of Product

United States

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